molecular formula C16H16BrNO4S B3010770 N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide CAS No. 940986-31-2

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide

Cat. No.: B3010770
CAS No.: 940986-31-2
M. Wt: 398.27
InChI Key: USPLZAVBAXCZFU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a bromine atom, and a sulfonamide group

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The preparation begins with the formation of the benzodioxole moiety, followed by the introduction of the bromine atom and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety plays a crucial role in binding to these targets, while the sulfonamide group enhances its solubility and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide include:

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-10-5-13(17)16(6-11(10)2)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPLZAVBAXCZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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